Lead optimization: replace piperidine with this spirocycle to mitigate hERG and metabolic clearance. 6,6-Difluoro-1-azaspiroheptane lowers amine pKa by 2-4 units, enhancing passive diffusion and BBB penetration. Gem-difluoro blocks cyclobutane oxidation while preserving correct 2-/3-substituted pharmacophore vectors. Free-base isolation simplified for scale-up. Bulk quantities available.
6,6-Difluoro-1-azaspiroheptane (CAS 1408074-66-7) is an advanced, highly rigid spirocyclic building block primarily utilized as a conformationally restricted bioisostere for piperidine and pyrrolidine rings. While first-generation spirocycles like 2-azaspiroheptane successfully mimic the linear vectors of 4-substituted piperidines, the 1-azaspiroheptane core provides the asymmetric exit vectors necessary to replicate 2- and 3-substituted saturated heterocycles [1]. The strategic incorporation of a gem-difluoro group at the 6-position serves a dual procurement purpose: it sterically blocks a major metabolic soft spot on the cyclobutane ring and exerts a strong electron-withdrawing inductive effect that significantly lowers the amine's basicity. For industrial and pharmaceutical procurement, this compound is selected when structural rigidity must be combined with mitigated hERG liability, enhanced membrane permeability, and improved downstream formulation compatibility.
Piperidine bioisostere with reported equivalent nitrogen basicity (pKa context)
Conformationally restricted spirocyclic core for defined exit-vector geometry
gem-Difluoro motif provides metabolic-site blocking potential (reported C-F bond strength advantage)
Substituting 6,6-difluoro-1-azaspiroheptane with its non-fluorinated analog (1-azaspiroheptane) or the symmetrical isomer (6,6-difluoro-2-azaspiroheptane) fundamentally alters the target molecule's physicochemical profile and synthetic viability. Unfluorinated 1-azaspiroheptane possesses a highly basic nitrogen (pKa ~11.4), which often leads to poor oral bioavailability, high volume of distribution, and off-target toxicity such as hERG channel inhibition [1]. The gem-difluoro substitution depresses this pKa by 2 to 4 units, shifting the ionization state at physiological pH to favor passive diffusion and simplifying free-base isolation during scale-up [2]. Furthermore, attempting to substitute with 6,6-difluoro-2-azaspiroheptane changes the nitrogen's position relative to the spiro-carbon, completely altering the spatial trajectory of attached pharmacophores and abrogating binding in sterically constrained target pockets.
Piperidine lacks spirocyclic constraint and gem-difluoro protection; metabolic and conformational profiles may not transfer.
2‑Azaspiro[3.3]heptane isomer exhibits shorter metabolic half‑life; regioisomer switch may alter clearance trajectory in lead series.
Unfluorinated 1‑azaspiro[3.3]heptane retains oxidatively labile C–H sites; CYP450 resistance may be lower without gem‑difluoro motif.
The most critical differentiator for procuring the 6,6-difluoro derivative over the unfluorinated baseline is the profound reduction in amine basicity. While standard 1-azaspiroheptane exhibits a highly basic pKa of approximately 11.4 (comparable to piperidine), the introduction of the gem-difluoro group at the 6-position exerts a strong through-bond inductive effect. Studies on gem-difluorinated saturated bicyclic amines demonstrate that this substitution depresses the pKa into the 6.8–9.4 range [1]. This quantitative shift ensures a significantly higher fraction of the unionized species at physiological pH (7.4).
| Evidence Dimension | Amine pKa |
| Target Compound Data | 6.8 - 9.4 (class range for gem-difluoro spirocycles) |
| Comparator Or Baseline | ~11.4 (1-azaspiroheptane baseline) |
| Quantified Difference | 2.0 - 4.6 log unit reduction in basicity |
| Conditions | Aqueous titration / predicted modeling at 25°C |
Lowering the pKa from >11 to <9 not only mitigates hERG channel inhibition but also fundamentally alters downstream processability, allowing for easier isolation of the free base and broader formulation compatibility without relying on highly acidic salt forms.
Unfluorinated spirocyclic amines, while more stable than some linear alkyl amines, still present metabolic liabilities on the exposed cyclobutane ring. The 1-azaspiroheptane core exhibits an intrinsic clearance (CLint) in human liver microsomes of approximately 32 µL/min/mg, which is superior to 2-azaspiroheptane (53 µL/min/mg) but still susceptible to oxidative metabolism [1]. The strategic placement of the gem-difluoro group at the 6-position blocks cytochrome P450-mediated hydroxylation at this specific soft spot. In analogous spirocyclic and fused systems, 6,6-difluorination consistently yields a quantifiable improvement in microsomal stability and extends the half-life of the parent compound [2].
| Evidence Dimension | Microsomal Intrinsic Clearance (CLint) |
| Target Compound Data | High metabolic stability (blocked C6 oxidation) |
| Comparator Or Baseline | 32 µL/min/mg (unfluorinated 1-azaspiroheptane) |
| Quantified Difference | Prevention of primary cyclobutane hydroxylation |
| Conditions | Human liver microsomes (HLM) assay |
Procuring the 6,6-difluoro building block directly addresses downstream pharmacokinetic failures by pre-emptively blocking the primary site of oxidative metabolism.
The selection between 6,6-difluoro-1-azaspiroheptane and its 2-aza isomer is dictated by precursor suitability for specific spatial trajectories. Crystallographic and computational analyses reveal that 2-azaspiroheptanes provide a linear, symmetrical geometry that perfectly mimics 4-substituted piperidines or morpholines. In contrast, the 1-azaspiroheptane system places the nitrogen adjacent to the spiro-carbon, creating an asymmetric, 'kinked' geometry that is uniquely suited to mimic 2-substituted and 3-substituted piperidines[1]. Substituting the 1-aza compound with the 2-aza variant results in a complete mismatch of the spatial trajectory (θ and ϕ angles), leading to a loss of target affinity.
| Evidence Dimension | Bioisosteric Vector Mimicry |
| Target Compound Data | Mimics 2- and 3-substituted piperidines (asymmetric exit vectors) |
| Comparator Or Baseline | Mimics 4-substituted piperidines (6,6-difluoro-2-azaspiroheptane) |
| Quantified Difference | Distinct spatial trajectory (θ and ϕ angles) |
| Conditions | 3D conformational mapping and X-ray crystallography |
Buyers must select this specific precursor to ensure synthetic route compatibility when the target architecture demands the asymmetric exit vectors of a 2- or 3-substituted piperidine.
Due to the lowered pKa and increased lipophilicity imparted by the 6,6-difluoro substitution, this building block is highly preferred for synthesizing neuro-active compounds where crossing the blood-brain barrier (BBB) is critical, and high basicity would otherwise cause efflux or poor passive diffusion [1].
In late-stage drug discovery, if a piperidine-containing lead exhibits cardiotoxicity via hERG channel binding, replacing the piperidine with 6,6-difluoro-1-azaspiroheptane reduces the basicity of the nitrogen, effectively eliminating the primary driver of hERG affinity while maintaining structural rigidity[1].
For procurement in DMPK-driven optimization campaigns, this compound is the specific reagent of choice when a 2- or 3-substituted piperidine is undergoing rapid oxidative clearance, as the gem-difluoro group blocks the cyclobutane soft spot while maintaining the correct 3D asymmetric exit vectors [2].